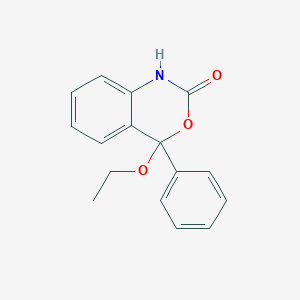
4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes an ethoxy group, a phenyl group, and a benzoxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . Another method involves the use of cyanuric chloride and N,N-dimethylformamide as cyclizing agents in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis approach using readily available starting materials and mild reaction conditions suggests potential scalability for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Its stability and reactivity make it useful in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-3,1-Benzoxazin-4-ones: These compounds share a similar benzoxazine ring structure but differ in their substituents.
2-Substituted 4H-3,1-Benzoxazin-4-ones: These derivatives have different substituents at the 2-position, affecting their reactivity and applications.
Uniqueness
4-Ethoxy-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to its specific combination of an ethoxy group and a phenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
111838-36-9 |
|---|---|
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
4-ethoxy-4-phenyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C16H15NO3/c1-2-19-16(12-8-4-3-5-9-12)13-10-6-7-11-14(13)17-15(18)20-16/h3-11H,2H2,1H3,(H,17,18) |
Clé InChI |
BLYSRZHUTVOJQY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C2=CC=CC=C2NC(=O)O1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


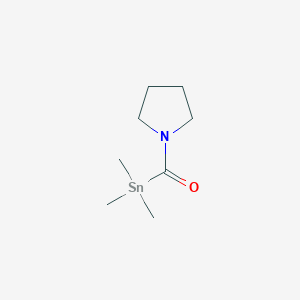

![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
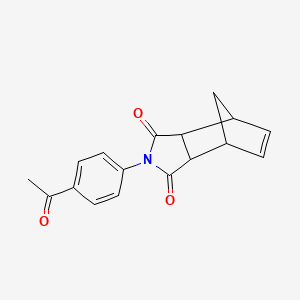

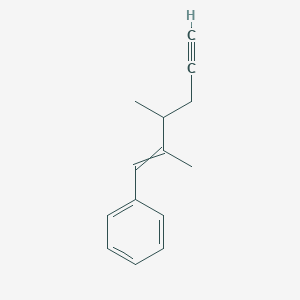
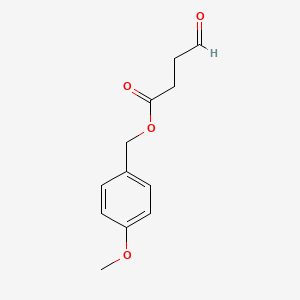
![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)
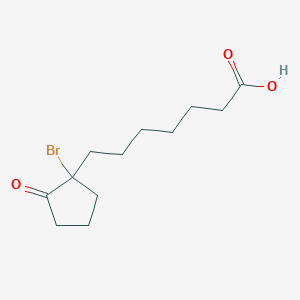
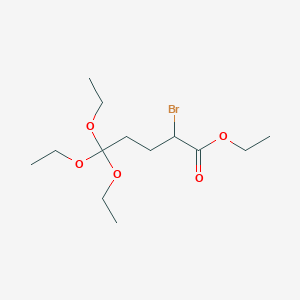
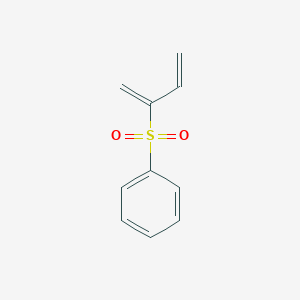
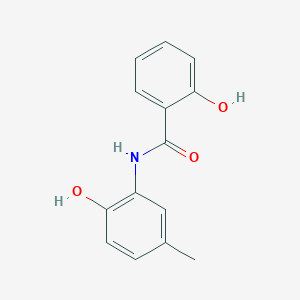

![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)
